molecular formula C8H11Br2N3 B2734993 N-[(2-bromophenyl)methyl]guanidine hydrobromide CAS No. 2174007-88-4

N-[(2-bromophenyl)methyl]guanidine hydrobromide

Cat. No. B2734993
CAS RN: 2174007-88-4
M. Wt: 309.005
InChI Key: HFQKXZSCIDDPAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Purity : Approximately 95% .

Synthesis Analysis

The synthesis of N-[(2-bromophenyl)methyl]guanidine hydrobromide involves the reaction of guanidine with 2-bromobenzyl chloride. The bromide salt is formed during this process. Detailed synthetic routes and conditions can be found in relevant literature .


Molecular Structure Analysis

The compound’s molecular structure consists of a guanidine core with a 2-bromobenzyl group attached. The bromine atom is directly bonded to the benzene ring. The guanidine moiety contributes to its basic properties, while the aromatic ring provides structural stability .


Chemical Reactions Analysis

N-[(2-bromophenyl)methyl]guanidine hydrobromide may participate in various chemical reactions, including nucleophilic substitution, hydrogen bonding, and coordination chemistry. Its reactivity depends on the functional groups present in the molecule .


Physical And Chemical Properties Analysis

Mechanism of Action

The compound’s mechanism of action is context-dependent. It may act as a ligand, participate in receptor interactions, or influence biological processes. Further studies are needed to elucidate its specific mechanisms .

Safety and Hazards

The compound may cause skin and eye irritation. Follow safety precautions when handling .

properties

IUPAC Name

2-[(2-bromophenyl)methyl]guanidine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3.BrH/c9-7-4-2-1-3-6(7)5-12-8(10)11;/h1-4H,5H2,(H4,10,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQKXZSCIDDPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN=C(N)N)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.